molecular formula C23H25F2NO3 B118077 Difluoropine CAS No. 156774-35-5

Difluoropine

Cat. No. B118077
M. Wt: 401.4 g/mol
InChI Key: XSYGBVSQKPLETJ-ANULTFPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difluoropine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is derived from the opioid analgesic drug, fentanyl, and has been found to have unique properties that make it a promising tool for studying certain biological processes. In

Mechanism Of Action

Difluoropine activates the MOR by binding to a specific site on the receptor, which triggers a series of intracellular signaling pathways. These pathways ultimately lead to the inhibition of neurotransmitter release, which reduces the perception of pain and produces feelings of euphoria. Difluoropine has been found to have a higher affinity for the MOR than other opioids, which may contribute to its unique pharmacological effects.

Biochemical And Physiological Effects

Difluoropine has been shown to produce a range of biochemical and physiological effects in animal models and cell cultures. These effects include analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. Difluoropine has also been found to produce less tolerance and physical dependence than other opioids, which may make it a safer alternative for pain management.

Advantages And Limitations For Lab Experiments

Difluoropine has several advantages for use in lab experiments. Its high potency and selectivity for the MOR make it a valuable tool for studying the specific effects of MOR activation on various biological processes. Difluoropine also has a longer half-life than other opioids, which allows for more sustained effects and easier dosing. However, difluoropine has some limitations, including its potential for abuse and addiction, as well as its high cost and limited availability.

Future Directions

There are several future directions for research on difluoropine. One area of interest is the development of new analogs and derivatives of difluoropine that may have improved pharmacological properties. Another area of interest is the use of difluoropine in combination with other drugs or therapies to enhance its therapeutic effects. Finally, more research is needed to fully understand the biochemical and physiological effects of difluoropine and its potential applications in pain management and addiction treatment.
Conclusion:
In conclusion, difluoropine is a promising compound for scientific research due to its unique pharmacological properties and potential applications in pain management and addiction treatment. Its synthesis method has been optimized over the years to improve yield and purity, and it has been extensively studied for its effects on the mu opioid receptor. Difluoropine has several advantages for use in lab experiments, including its high potency and selectivity, but also has limitations such as its potential for abuse and addiction. Future research on difluoropine will likely focus on the development of new analogs and derivatives, as well as its use in combination with other drugs or therapies.

Synthesis Methods

Difluoropine can be synthesized through a multistep process that involves the use of various chemical reagents and techniques. The first step involves the conversion of fentanyl to norfentanyl, which is then treated with a fluorinating agent to produce difluoronorfentanyl. Finally, difluoronorfentanyl is treated with a reducing agent to yield difluoropine. This synthesis method has been optimized over the years to improve the yield and purity of difluoropine.

Scientific Research Applications

Difluoropine has been used extensively in scientific research to study the mu opioid receptor (MOR), which is a protein that is involved in pain perception and addiction. This compound has been found to be a potent and selective agonist of the MOR, meaning that it can activate this receptor without affecting other opioid receptors in the body. This property makes difluoropine a valuable tool for studying the specific effects of MOR activation on various biological processes.

properties

CAS RN

156774-35-5

Product Name

Difluoropine

Molecular Formula

C23H25F2NO3

Molecular Weight

401.4 g/mol

IUPAC Name

methyl (1S,2S,3S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C23H25F2NO3/c1-26-18-11-12-19(26)21(23(27)28-2)20(13-18)29-22(14-3-7-16(24)8-4-14)15-5-9-17(25)10-6-15/h3-10,18-22H,11-13H2,1-2H3/t18-,19+,20+,21+/m1/s1

InChI Key

XSYGBVSQKPLETJ-ANULTFPQSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1[C@@H]([C@H](C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)OC

SMILES

CN1C2CCC1C(C(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)OC

synonyms

2-carbomethoxy-3-(bis(4-fluorophenyl)methoxy)tropane
difluoropine
O 620
O-620

Origin of Product

United States

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